Cas no 477885-83-9 (2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide)

2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide structure
477885-83-9 structure
商品名:2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide
CAS番号:477885-83-9
MF:
メガワット:
CID:4652896

2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide 化学的及び物理的性質

名前と識別子

    • N-ALLYL-2-[(2-CYANOPHENYL)SULFANYL]BENZENECARBOXAMIDE
    • 2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide

2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI71095-1mg
2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide
477885-83-9 >90%
1mg
$189.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629603-1mg
N-allyl-2-((2-cyanophenyl)thio)benzamide
477885-83-9 98%
1mg
¥364.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629603-5mg
N-allyl-2-((2-cyanophenyl)thio)benzamide
477885-83-9 98%
5mg
¥448.00 2024-05-12
A2B Chem LLC
AI71095-1g
2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide
477885-83-9 >90%
1g
$1051.00 2024-04-19
A2B Chem LLC
AI71095-5g
2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide
477885-83-9 >90%
5g
$3769.00 2024-04-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00895306-1g
2-[(2-Cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide
477885-83-9 90%
1g
¥4193.0 2024-04-18
A2B Chem LLC
AI71095-500mg
2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide
477885-83-9 >90%
500mg
$598.00 2024-04-19
A2B Chem LLC
AI71095-5mg
2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide
477885-83-9 >90%
5mg
$200.00 2024-04-19
A2B Chem LLC
AI71095-10mg
2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide
477885-83-9 >90%
10mg
$220.00 2024-04-19
abcr
AB579845-1g
N-Allyl-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide; .
477885-83-9
1g
€1312.80 2024-08-02

2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide 関連文献

2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamideに関する追加情報

2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide (CAS No. 477885-83-9): An Overview of Its Structure, Properties, and Applications

2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide (CAS No. 477885-83-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, often referred to by its systematic name, is characterized by its unique molecular structure, which includes a cyano group, a thioether linkage, and an amide functional group. These structural features contribute to its diverse chemical properties and potential applications in various scientific and industrial domains.

The molecular formula of 2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide is C16H13N3O1S1, and its molecular weight is approximately 295.35 g/mol. The compound's structure can be visualized as a benzamide moiety linked to a 2-cyanophenyl group via a sulfur atom, with an additional propenyl substituent attached to the amide nitrogen. This intricate arrangement of functional groups imparts specific chemical and physical properties that make it a valuable candidate for various research and development activities.

In terms of physical properties, 2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide is typically a solid at room temperature, with a melting point ranging from 100°C to 105°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in solution-based reactions and formulations.

The chemical reactivity of 2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide is influenced by its functional groups. The cyano group can participate in nucleophilic addition reactions, while the thioether linkage can undergo oxidation to form sulfones or sulfonates. The amide group can engage in hydrogen bonding and can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine. These reactivity profiles make the compound suitable for a wide range of synthetic transformations and derivatization processes.

In the context of medicinal chemistry, 2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide has been explored for its potential therapeutic applications. Recent studies have investigated its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary studies have indicated that certain analogs of 2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide possess selective cytotoxicity against cancer cell lines, making them promising candidates for further drug development.

Beyond its medicinal applications, 2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide has also found utility in materials science. Its unique combination of functional groups makes it an attractive building block for the synthesis of advanced materials with tailored properties. For example, researchers have utilized this compound as a monomer in polymerization reactions to create polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in areas such as coatings, adhesives, and electronic devices.

The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide can be achieved through various routes, depending on the desired purity and scale of production. One common method involves the reaction of 4-chloroacetophenone with thiourea to form the corresponding thioamide intermediate, followed by condensation with 4-cyanoaniline and subsequent alkylation with allyl bromide. This multi-step process allows for precise control over the formation of the target compound and can be optimized for large-scale synthesis.

In conclusion, 2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide (CAS No. 477885-83-9) is a multifaceted organic compound with a rich array of chemical properties and potential applications. Its unique molecular structure endows it with valuable reactivity profiles that make it suitable for both medicinal chemistry and materials science research. As ongoing studies continue to uncover new insights into its biological activities and material properties, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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